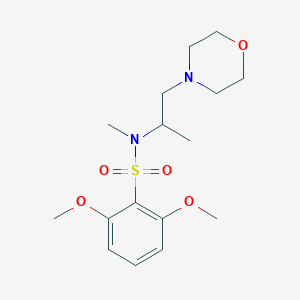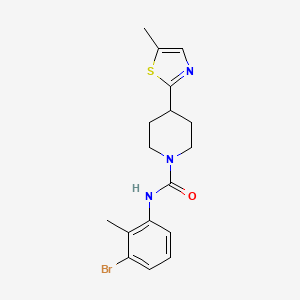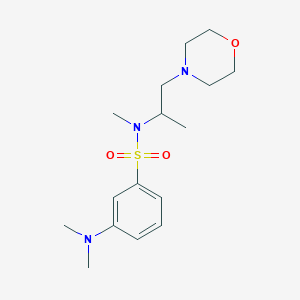![molecular formula C16H17N5O2S B6973615 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6973615.png)
5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a triazole group, and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the triazole group and the sulfonylisoquinoline moiety. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Triazole Formation: The triazole group can be introduced using 1,2,4-triazole derivatives, often through nucleophilic substitution reactions.
Sulfonylisoquinoline Attachment: The sulfonylisoquinoline moiety is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an isoquinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, and various solvents
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its triazole group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline exerts its effects involves its interaction with specific molecular targets. The triazole group can bind to enzymes and receptors, modulating their activity. The sulfonylisoquinoline moiety can interact with biological macromolecules, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Macromolecules: Interaction with DNA, RNA, or proteins can lead to changes in gene expression or protein function.
Comparación Con Compuestos Similares
5-(1H-1,2,4-triazol-1-yl)nicotinic acid
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Uniqueness: 5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound with broad research and industrial potential.
Propiedades
IUPAC Name |
5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,15-3-1-2-13-10-17-7-4-14(13)15)21-8-5-12(6-9-21)16-18-11-19-20-16/h1-4,7,10-12H,5-6,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJJYKPJULWYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]benzamide](/img/structure/B6973533.png)
![1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
![4-acetyl-1-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6973547.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6973571.png)



![2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B6973599.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6973600.png)
![2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B6973605.png)
![2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]furan-3-carboxamide](/img/structure/B6973616.png)
![[1-[6-[4-(1,3-Thiazol-2-yl)-1,4-diazepan-1-yl]pyrimidin-4-yl]piperidin-2-yl]methanol](/img/structure/B6973624.png)
![1-acetyl-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B6973630.png)
